N-(4-Methoxyphenyl)-N-methyl-3-(piperidin-1-YL)prop-2-enamide
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Overview
Description
N-(4-Methoxyphenyl)-N-methyl-3-(piperidin-1-YL)prop-2-enamide is a synthetic compound that belongs to the class of amides This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a piperidinyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-N-methyl-3-(piperidin-1-YL)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyaniline, methyl iodide, and 3-(piperidin-1-yl)prop-2-enoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-N-methyl-3-(piperidin-1-YL)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens or alkylating agents can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N-(4-Hydroxyphenyl)-N-methyl-3-(piperidin-1-YL)prop-2-enamide.
Reduction: Formation of N-(4-Methoxyphenyl)-N-methyl-3-(piperidin-1-YL)prop-2-enamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(4-Methoxyphenyl)-N-methyl-3-(piperidin-1-YL)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-N-methyl-3-(piperidin-1-YL)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)-N-methyl-3-(piperidin-1-YL)prop-2-enamide: is similar to other amide compounds such as:
Uniqueness
- The presence of the methoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
- The combination of the piperidinyl and prop-2-enamide moieties provides a versatile scaffold for further chemical modifications and applications.
Properties
CAS No. |
86576-71-8 |
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Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N-methyl-3-piperidin-1-ylprop-2-enamide |
InChI |
InChI=1S/C16H22N2O2/c1-17(14-6-8-15(20-2)9-7-14)16(19)10-13-18-11-4-3-5-12-18/h6-10,13H,3-5,11-12H2,1-2H3 |
InChI Key |
FNDIXYIMTWNLCK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C(=O)C=CN2CCCCC2 |
Origin of Product |
United States |
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